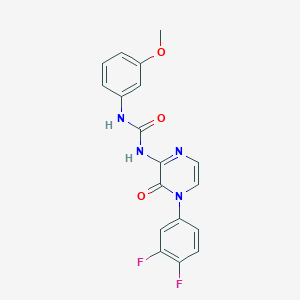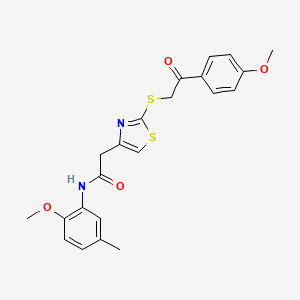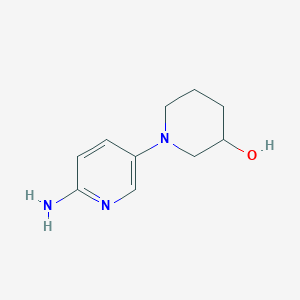
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mécanisme D'action
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea disrupts the signaling pathways that promote cancer cell growth, leading to apoptosis and tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been shown to have anti-inflammatory and anti-angiogenic properties. 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can also cross the blood-brain barrier, making it a potential treatment for brain tumors and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce apoptosis in cancer cells, and its potential for use in combination with other cancer therapies. However, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has some limitations, including its potential toxicity and the need for further optimization of dosing and delivery methods.
Orientations Futures
For research on 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea include further optimization of dosing and delivery methods, evaluation of its potential use in combination with other cancer therapies, and investigation of its potential for the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can be synthesized using a multistep process involving the reaction of 3,4-difluoroaniline and 2,3-butanedione followed by a series of chemical reactions to form the final product. The synthesis of 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have demonstrated that 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can significantly reduce tumor growth and increase survival rates in animal models of cancer.
Propriétés
IUPAC Name |
1-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3/c1-27-13-4-2-3-11(9-13)22-18(26)23-16-17(25)24(8-7-21-16)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRPBYFZMRRCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)


![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)


![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)
![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)